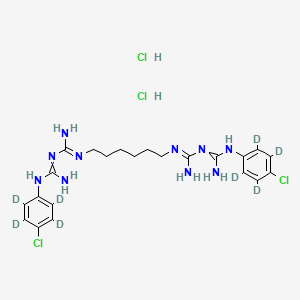
Chlorhexidine-d8 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhexidine-d8 (chlorhydrate) est une forme deutérée du chlorhydrate de chlorhexidine, qui est un agent antimicrobien à large spectre. Il est couramment utilisé comme antiseptique et désinfectant dans diverses applications médicales et dentaires. La forme deutérée, Chlorhexidine-d8, est souvent utilisée comme standard interne en spectrométrie de masse en raison de sa stabilité et de sa similarité avec le composé non deutéré .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de Chlorhexidine-d8 (chlorhydrate) implique une réaction de reflux à chaud entre l'hexaméthylène-dicyanoguanidine et le chlorhydrate de chloroaniline en présence d'un solvant tel que l'éther de glycol ou le butanol normal. Cette réaction est effectuée dans des conditions douces et ne nécessite pas de catalyseur, ce qui rend le processus efficace et respectueux de l'environnement .
Méthodes de production industrielle : Dans les milieux industriels, la synthèse de Chlorhexidine-d8 (chlorhydrate) suit des voies similaires, mais à plus grande échelle. L'utilisation d'éther de glycol ou de butanol normal comme solvants contribue à réduire les effets toxiques et la pollution environnementale. Le produit final est obtenu avec une pureté et un rendement élevés, ce qui le rend adapté à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions : Chlorhexidine-d8 (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants comprennent les halogènes et les agents alkylants.
Principaux produits formés : Les principaux produits formés par ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire de l'oxyde de chlorhexidine, tandis que la réduction peut produire de l'amine de chlorhexidine .
4. Applications de la recherche scientifique
Chlorhexidine-d8 (chlorhydrate) a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme standard interne en spectrométrie de masse pour la quantification de la chlorhexidine.
Biologie : Employé dans des études impliquant la résistance microbienne et les effets des agents antimicrobiens sur divers micro-organismes.
Médecine : Utilisé dans la formulation de solutions antiseptiques, de bains de bouche et de pansements pour les plaies.
Industrie : Appliqué dans la production de désinfectants et de conservateurs pour divers produits
5. Mécanisme d'action
Chlorhexidine-d8 (chlorhydrate) exerce ses effets antimicrobiens en perturbant la membrane cellulaire microbienne. La molécule chargée positivement se lie aux sites chargés négativement sur la paroi cellulaire, la déstabilisant et interférant avec l'osmose. À faibles concentrations, il est bactériostatique, inhibant la croissance bactérienne, tandis qu'à des concentrations plus élevées, il est bactéricide, provoquant la mort cellulaire en coagulant les composants cytoplasmiques .
Composés similaires :
- Chlorhydrate de chlorhexidine
- Chlorure de cétylpyridinium
- Povidone-iode
Comparaison : Chlorhexidine-d8 (chlorhydrate) est unique en raison de sa nature deutérée, ce qui le rend particulièrement utile comme standard interne en chimie analytique. Comparé à d'autres composés similaires comme le chlorure de cétylpyridinium et la povidone-iode, Chlorhexidine-d8 (chlorhydrate) offre un spectre d'activité antimicrobienne plus large et une vitesse de destruction plus rapide. De plus, il possède des mécanismes d'action à la fois bactériostatique et bactéricide, en fonction de sa concentration .
Applications De Recherche Scientifique
Chlorhexidine-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of chlorhexidine.
Biology: Employed in studies involving microbial resistance and the effects of antimicrobial agents on various microorganisms.
Medicine: Utilized in the formulation of antiseptic solutions, mouthwashes, and wound dressings.
Industry: Applied in the production of disinfectants and preservatives for various products
Mécanisme D'action
Chlorhexidine-d8 (hydrochloride) exerts its antimicrobial effects by disrupting the microbial cell membrane. The positively charged molecule binds to the negatively charged sites on the cell wall, destabilizing it and interfering with osmosis. At low concentrations, it is bacteriostatic, inhibiting bacterial growth, while at higher concentrations, it is bactericidal, causing cell death by coagulating cytoplasmic components .
Comparaison Avec Des Composés Similaires
- Chlorhexidine hydrochloride
- Cetylpyridinium chloride
- Povidone-iodine
Comparison: Chlorhexidine-d8 (hydrochloride) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Compared to other similar compounds like cetylpyridinium chloride and povidone-iodine, Chlorhexidine-d8 (hydrochloride) offers a broader spectrum of antimicrobial activity and a quicker kill rate. Additionally, it has both bacteriostatic and bactericidal mechanisms of action, depending on its concentration .
Propriétés
Formule moléculaire |
C22H32Cl4N10 |
|---|---|
Poids moléculaire |
586.4 g/mol |
Nom IUPAC |
2-[6-[[amino-[[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]guanidine;dihydrochloride |
InChI |
InChI=1S/C22H30Cl2N10.2ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H/i5D,6D,7D,8D,9D,10D,11D,12D;; |
Clé InChI |
WJLVQTJZDCGNJN-ZYNYSASXSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])N)N)[2H])[2H])Cl)[2H].Cl.Cl |
SMILES canonique |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


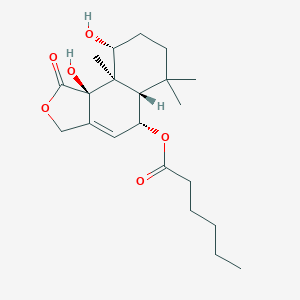

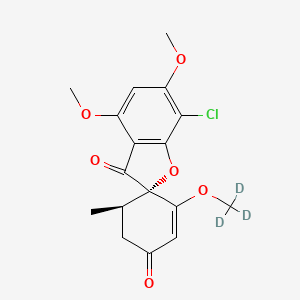
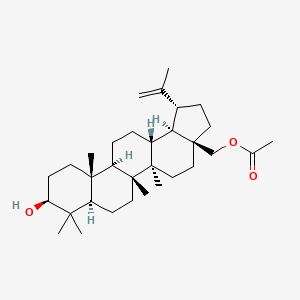
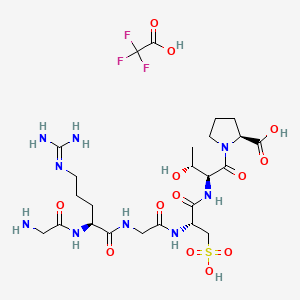
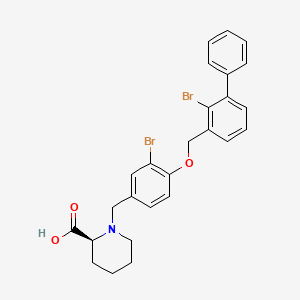

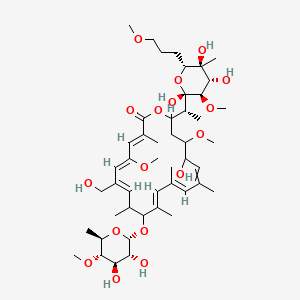
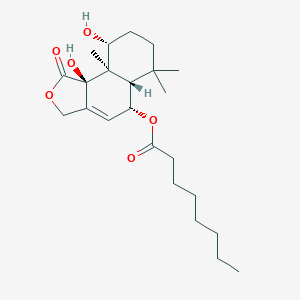
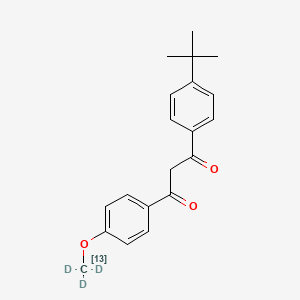



![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)
